molecular formula C10H21O4PS2 B13763677 Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate CAS No. 74789-26-7

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate

Cat. No.: B13763677
CAS No.: 74789-26-7
M. Wt: 300.4 g/mol
InChI Key: GHJWTYNHMYSYQS-UHFFFAOYSA-N
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Description

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including ester, thioester, and phosphonothioate groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate typically involves multi-step organic reactions. One common synthetic route includes the esterification of acetic acid derivatives with isobutyl alcohol, followed by the introduction of mercaptomethylthio and phosphonothioate groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphoric acid, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester or thioester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted esters and thioesters: Formed through nucleophilic substitution.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(mercaptomethylthio)acetate S-ester with O-ethyl methylphosphonothioate
  • O-ethyl methylphosphonothioate

Uniqueness

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-ethyl methylphosphonothioate is unique due to its combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

74789-26-7

Molecular Formula

C10H21O4PS2

Molecular Weight

300.4 g/mol

IUPAC Name

2-methylpropyl 2-[[ethoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C10H21O4PS2/c1-5-14-15(4,12)17-8-16-7-10(11)13-6-9(2)3/h9H,5-8H2,1-4H3

InChI Key

GHJWTYNHMYSYQS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)SCSCC(=O)OCC(C)C

Origin of Product

United States

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